N-Boc-3-(4-cyanophenyl)oxaziridine
Overview
Description
“N-Boc-3-(4-cyanophenyl)oxaziridine” is a chemical compound with the molecular formula C13H14N2O3 . It is also known by other names such as “tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate” and "tert-butyl 3-(4-cyanophenyl)-1,2-oxaziridine-2-carboxylate" .
Molecular Structure Analysis
The molecular weight of “N-Boc-3-(4-cyanophenyl)oxaziridine” is 246.27 g/mol . The InChI Key is ACXPNVRTMHEHMQ-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)N1C(O1)C2=CC=C(C=C2)C#N .Scientific Research Applications
Electrophilic Amination and Compound Synthesis
N-Boc-3-(4-cyanophenyl)oxaziridine is primarily used in electrophilic amination, a process vital in organic chemistry for introducing nitrogen-containing groups into molecules. It has been used to transfer the N-Boc group to primary and secondary amines, forming N β-Boc-hydrazines, and to enolates, yielding N-Boc-amino derivatives. This compound is characterized by its stability and ability to operate under mild conditions, making it a valuable reagent in chemical syntheses (Vidal et al., 1993).
Synthesis of Protected α-Aminoketones
In the synthesis of protected α-aminoketones, N-Boc-3-(4-cyanophenyl)oxaziridine plays a crucial role. It is used in the electrophilic amination of enantiopure α-silyl ketones, which is followed by the removal of the silyl directing group in the aminated products. This method is significant for producing α-aminoketones of moderate enantiomeric purity (Enders et al., 1998).
Development of Antifungal and Anti-aromatase Agents
N-Boc-3-(4-cyanophenyl)oxaziridine has been utilized in the creation of antifungal and antiaromatase agents. In one study, racemic and enantiopure benzofuranmethanamines were reacted with this oxaziridine to produce N-Boc-hydrazines. These were then transformed into triazoles, potent antiaromatase agents, showing good overall yield and high enantiomeric excess (Messina et al., 2000).
Lipopeptide Synthesis
N-Boc-3-(4-cyanophenyl)oxaziridine has been applied in the synthesis of large lipopeptides using hydrazone chemical ligation. This method allows for the creation of complex molecular structures, important in the development of new materials and pharmaceuticals (Melnyk et al., 2009).
Electrophilic Amination of Organometallic Reagents
This compound is also involved in the electrophilic amination of organometallic reagents, such as diorganozinc reagents. It has been shown to effectively produce N-Boc protected primary amines in moderate to good yields, highlighting its versatility and efficiency in various chemical reactions (Ghoraf & Vidal, 2008).
Safety And Hazards
“N-Boc-3-(4-cyanophenyl)oxaziridine” is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory tract irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
properties
IUPAC Name |
tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXPNVRTMHEHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369338, DTXSID301184200 | |
Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(4-cyanophenyl)oxaziridine | |
CAS RN |
158807-35-3, 150884-56-3 | |
Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158807-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301184200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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